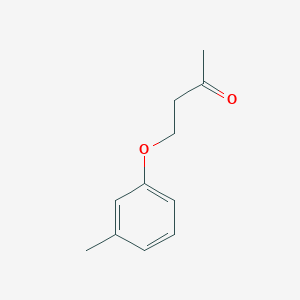

4-(3-Methylphenoxy)-2-butanone

説明

4-(3-Methylphenoxy)-2-butanone is a ketone derivative featuring a 3-methylphenoxy substituent at the fourth carbon of the 2-butanone backbone. These compounds are characterized by a phenyl ring with varying substituents (e.g., hydroxyl, methoxy, acetoxy, or methyl groups) attached to the butanone chain, which significantly influence their behavior and utility .

特性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC名 |

4-(3-methylphenoxy)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |

InChIキー |

PRHUDBURIYJXPC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)OCCC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Insights

- Substituent Effects: Hydroxyl Groups: Raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) exhibits strong antioxidant and anti-inflammatory properties due to its phenolic structure . Methoxy Groups: The methoxy derivative (4-(4-methoxyphenyl)-2-butanone) shows enhanced volatility and stability, making it suitable for use in perfumery and flavoring. Its sweet, cassie-like taste is attributed to the electron-donating methoxy group . Acetoxy Groups: The acetoxy analog (4-(p-acetoxyphenyl)-2-butanone) demonstrates high efficacy as a pest attractant. Field trials show optimal lure performance when combined with compounds like 4-methoxyphenylacetone and butyl acetate .

Pharmacological and Toxicological Profiles

- The calculated Predicted No-Effect Concentration (PNEC) for aquatic organisms is 1.4 mg/day . Bioactivity: Enhances lipid metabolism in adipocytes, supporting its use in weight management supplements .

- 4-(p-Acetoxyphenyl)-2-butanone: Ecotoxicity: While effective in pest control, its environmental impact requires careful monitoring. Risk quotients (PEC/PNEC) in Europe and North America are <1, indicating low ecological risk under current usage levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。